N-(4-acetylphenyl)-2,3-dichlorobenzamide
Description
Properties
CAS No. |
428450-23-1 |
|---|---|
Molecular Formula |
C15H11Cl2NO2 |
Molecular Weight |
308.2g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2,3-dichlorobenzamide |
InChI |
InChI=1S/C15H11Cl2NO2/c1-9(19)10-5-7-11(8-6-10)18-15(20)12-3-2-4-13(16)14(12)17/h2-8H,1H3,(H,18,20) |
InChI Key |
IJPYOYYIBWOGGA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
N-(4-acetylphenyl)-2,3-dichlorobenzamide has been studied for its biological activities, including:
- Anticancer Properties : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of dichlorobenzamide can inhibit the proliferation of cancer cells, suggesting potential as anticancer agents .
- Antimicrobial Activity : This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Inhibition of Enzymatic Activity
This compound has been evaluated for its ability to inhibit specific enzymes relevant to disease processes:
- Carbonic Anhydrase Inhibition : Some studies suggest that similar compounds can inhibit carbonic anhydrase II, an enzyme involved in various physiological processes and a target for certain therapeutic interventions .
- Matrix Metalloproteinase Inhibition : Research indicates that related compounds may act as inhibitors of matrix metalloproteinases, which are involved in tumor metastasis and tissue remodeling .
Urease Inhibition
The compound has been assessed for urease inhibition, which is significant in the treatment of infections caused by urease-producing bacteria. Urease inhibitors can help manage conditions like urinary tract infections by reducing ammonia production .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Acetyl-4,5-Dimethoxyphenethyl)Benzamide (3b)
- Structure : Contains a benzamide core with acetyl and methoxy substituents on the phenethyl group.
- Key Differences :
- The acetyl group is positioned on a dimethoxyphenethyl chain rather than a phenyl ring.
- Lacks chlorine atoms but includes methoxy groups, which enhance electron-donating effects.
- Physicochemical Data: Molecular Weight: 327.38 g/mol (C19H21NO4). NMR Data: Distinct signals at δ 2.61 (acetyl CH3) and δ 3.88/3.90 (methoxy groups) .
- Relevance : Demonstrates how methoxy and acetyl substituents alter electronic properties compared to chlorinated analogs.
N-(2,3-Dichlorophenyl)-4-[(Phenylsulfonyl)Amino]Benzamide
- Structure : Features a 2,3-dichlorophenyl group and a sulfonamide-linked benzamide.
- Retains dichloro substitution but adds a sulfonyl group, which may affect bioavailability.
- Physicochemical Data :
- Relevance : Highlights the impact of sulfonamide groups on solubility and target binding.
N-[5-Amino-6-(2,3-Dichlorophenyl)-1,2,4-Triazin-3-yl]-2,3-Dichlorobenzamide
- Structure : A triazine-ring-containing impurity in lamotrigine synthesis.
- Key Differences :
- Integrates a triazine heterocycle and dual dichlorobenzamide groups.
- Increased molecular complexity with additional nitrogen atoms.
- Physicochemical Data: Molecular Weight: 429.09 g/mol (C16H9Cl4N5O). CAS No.: 252186-79-1 .
- Relevance : Illustrates how heterocyclic additions modulate pharmacological stability and impurity profiles.
N-(1-Benzyl-4-Piperidinyl)-2,4-Dichlorobenzamide (BPDBA)
- Structure : A piperidinyl-substituted dichlorobenzamide.
- Key Differences :
- Contains a benzyl-piperidine moiety, enhancing lipophilicity and blood-brain barrier penetration.
- Dichloro substitution at positions 2 and 4 (vs. 2,3 in the target compound).
- Pharmacological Data :
- Relevance : Demonstrates the role of substitution patterns (2,4 vs. 2,3-dichloro) in target selectivity.
N-(4-Chlorophenyl)-2-(2,6-Dichlorophenyl)Acetamide
- Structure : Acetamide derivative with 2,6-dichloro and 4-chloro substituents.
- Key Differences :
- Acetamide backbone instead of benzamide.
- Chlorine atoms at 2,6-positions on one phenyl ring and para-position on the other.
- Physicochemical Data: Molecular Weight: 314.59 g/mol (C14H10Cl3NO). CAS No.: 560075-65-2 .
- Relevance : Shows how chloro-substitution patterns influence steric hindrance and binding affinity.
Comparative Analysis Table
Key Findings and Implications
Substituent Positioning :
- 2,3-dichloro substitution (target compound) vs. 2,4-dichloro (BPDBA) alters target selectivity in GABA transporters.
- Methoxy groups (Compound 3b) increase electron density, contrasting with electron-withdrawing chloro groups.
Functional Groups :
- Sulfonamide () enhances solubility but may reduce membrane permeability.
- Piperidinyl-benzyl (BPDBA) improves CNS penetration, critical for epilepsy drug design .
Pharmacological Profiles :
- The target compound’s acetyl group may facilitate metabolic stability compared to methoxy or sulfonamide analogs.
Preparation Methods
Reaction Mechanism and Reagent Selection
The most direct route to N-(4-acetylphenyl)-2,3-dichlorobenzamide involves the condensation of 2,3-dichlorobenzoyl chloride with 4-aminoacetophenone. This Schotten-Baumann-type reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride. Triethylamine or pyridine is typically employed to neutralize HCl, driving the reaction to completion.
Synthetic Procedure
Step 1: Synthesis of 2,3-Dichlorobenzoyl Chloride
2,3-Dichlorobenzoic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in dry dichloromethane (30 mL) for 4 hours. Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil (92% purity by GC-MS).
Step 2: Coupling with 4-Aminoacetophenone
To a solution of 4-aminoacetophenone (10 mmol) in dry acetone (50 mL), 2,3-dichlorobenzoyl chloride (10 mmol) is added dropwise under nitrogen. Triethylamine (15 mmol) is introduced, and the mixture is refluxed for 12 hours. Reaction progress is monitored via TLC (hexane:ethyl acetate, 7:3). The crude product is precipitated over ice, filtered, and recrystallized from ethanol to yield N-(4-acetylphenyl)-2,3-dichlorobenzamide as white crystals (mp: 158–160°C, yield: 78%).
Table 1: Optimization of Acylation Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Dry acetone | Dry THF | Dry DCM |
| Base | Triethylamine | Pyridine | NaHCO₃ |
| Reaction Time (h) | 12 | 8 | 16 |
| Yield (%) | 78 | 65 | 72 |
Coupling Agent-Mediated Synthesis
EDCl/HOBt-Assisted Amide Formation
For substrates sensitive to acyl chloride generation, carbodiimide-mediated coupling offers a milder alternative. 2,3-Dichlorobenzoic acid (10 mmol) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 12 mmol) and hydroxybenzotriazole (HOBt, 12 mmol) in DMF (30 mL). After 1 hour, 4-aminoacetophenone (10 mmol) is added, and the reaction is stirred at room temperature for 24 hours. Purification by column chromatography (SiO₂, ethyl acetate:hexane 1:1) affords the product in 82% yield.
Mechanochemical Synthesis
Ball milling techniques provide a solvent-free route. A stoichiometric mixture of 2,3-dichlorobenzoic acid and 4-aminoacetophenone is combined with EDCl (1.2 eq) and ground in a planetary mill (500 rpm, 2 hours). The crude product is washed with NaHCO₃ solution and recrystallized from methanol (yield: 76%, purity >95% by HPLC).
Alternative Synthetic Routes
Ullmann-Type Coupling
A copper-catalyzed coupling between 2,3-dichlorobenzamide and 4-iodoacetophenone in DMSO at 110°C for 18 hours yields the target compound. While this method avoids acyl chlorides, it requires stringent anhydrous conditions and exhibits lower efficiency (yield: 58%).
Enzymatic Aminolysis
Lipase B from Candida antarctica catalyzes the aminolysis of 2,3-dichlorobenzoyl methyl ester with 4-aminoacetophenone in tert-butanol. After 48 hours at 45°C, the product is isolated in 63% yield. This green chemistry approach, though promising, faces scalability challenges due to enzyme cost.
Purification and Characterization
Chromatographic Techniques
Crude products are typically purified via silica gel chromatography using gradient elution (hexane → ethyl acetate). Analytical HPLC (C18 column, acetonitrile:water 70:30) confirms purity (>98%).
Spectroscopic Data
-
FT-IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=C aromatic).
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H), 7.52–7.48 (m, 2H, Ar-H), 7.40 (d, J = 8.4 Hz, 2H, Ar-H), 2.65 (s, 3H, COCH₃).
-
13C NMR (100 MHz, CDCl₃): δ 196.2 (COCH₃), 165.8 (CONH), 138.5–125.3 (aromatic carbons), 26.1 (COCH₃).
Comparative Analysis of Synthetic Methods
Table 2: Method Efficacy and Limitations
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Acylation | 78 | 98 | High | Moderate |
| EDCl/HOBt Coupling | 82 | 99 | Moderate | Low |
| Mechanochemical | 76 | 95 | High | High |
| Enzymatic Aminolysis | 63 | 90 | Low | Very Low |
Q & A
Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-2,3-dichlorobenzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Acylation : React 2,3-dichlorobenzoyl chloride with 4-aminoacetophenone in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
Coupling : Use triethylamine (TEA) as a base to facilitate amide bond formation. Monitor progress via TLC (e.g., ethyl acetate/hexane 3:7, Rf ~0.42) .
Purification : Recrystallize from ethanol/water mixtures or use column chromatography (silica gel, gradient elution).
Optimization Tips :
- Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize unreacted starting material.
- Control temperature (0–5°C during acylation) to reduce side reactions like hydrolysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Employ a combination of analytical techniques:
- NMR Spectroscopy : Confirm amide bond formation (δ 7.3–7.5 ppm for aromatic protons, δ 2.5 ppm for acetyl group) and absence of unreacted amines (no δ 5.0–6.0 ppm signals) .
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 323.02 for C15H11Cl2NO2) .
- HPLC-PDA : Assess purity (>98%) with a C18 column (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Methodological Answer: Contradictions often arise from assay conditions or target specificity. To address this:
Dose-Response Profiling : Perform IC50 determinations across multiple concentrations (e.g., 0.1–100 μM) to differentiate specific inhibition from nonspecific cytotoxicity .
Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out interactions with unrelated receptors or ion channels .
Mechanistic Studies : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of target enzymes to validate binding pockets .
Q. What strategies are effective for structure-activity relationship (SAR) studies on dichlorobenzamide derivatives?
Methodological Answer:
- Core Modifications :
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., chloro groups for hydrophobic contacts, acetyl for π-stacking) .
- In Silico ADMET Prediction : Apply QikProp to prioritize derivatives with favorable bioavailability and low CYP450 inhibition .
Q. What advanced analytical methods are recommended for detecting and quantifying impurities in synthesized batches?
Methodological Answer:
- LC-MS/MS : Detect trace impurities (e.g., N-aryl byproducts) with MRM transitions specific to their m/z .
- NMR Relaxometry : Identify residual solvents (e.g., DCM) at ppm-level sensitivity .
- X-ray Crystallography : Resolve structural ambiguities caused by polymorphic forms (e.g., differing crystal packing of amide groups) .
Q. How does the compound’s activity vary across biological models (e.g., bacterial vs. mammalian cells)?
Methodological Answer:
- Bacterial Models : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Note reduced efficacy in Gram-negative due to outer membrane permeability barriers .
- Mammalian Models : Use HEK293 or HepG2 cells for cytotoxicity assays (MTT or resazurin). Correlate results with mitochondrial membrane potential measurements (JC-1 dye) to distinguish apoptosis from necrosis .
Safety and Environmental Considerations
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Waste Disposal : Collect halogenated waste separately for incineration. Avoid aqueous discharge due to aquatic toxicity (LC50 <1 mg/L for D. magna) .
- Spill Management : Absorb with vermiculite, place in sealed containers, and label as hazardous .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
